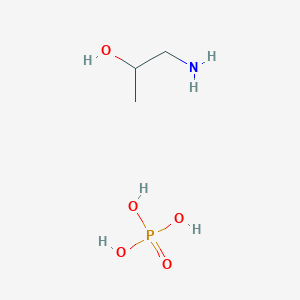
Diethyl 3-aminopentanedioate
Overview
Description
Diethyl 3-aminopentanedioate is an organic compound with the molecular formula C9H17NO4. It is a derivative of pentanedioic acid, where two ethyl ester groups and an amino group are attached to the carbon chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3-aminopentanedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with ethyl acrylate in the presence of a base, followed by hydrogenation to introduce the amino group. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The key steps include:
Esterification: Reacting pentanedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Amination: Introducing the amino group through reductive amination using ammonia or an amine source and a reducing agent such as hydrogen gas over a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-aminopentanedioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form diethyl 3-nitropentanedioate using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester groups to alcohols using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Tetrahydrofuran (THF), dichloromethane
Major Products:
Oxidation: Diethyl 3-nitropentanedioate
Reduction: Diethyl 3-hydroxypentanedioate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Diethyl 3-aminopentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 3-aminopentanedioate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. The amino group and ester functionalities allow it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Diethyl 3-aminopentanedioate can be compared with other similar compounds such as:
Diethyl 2-aminopentanedioate: Differing by the position of the amino group, which can affect its reactivity and applications.
Diethyl 3-hydroxypentanedioate: Where the amino group is replaced by a hydroxyl group, leading to different chemical properties and uses.
Diethyl 3-nitropentanedioate: An oxidized form with a nitro group, used in different types of chemical reactions.
The uniqueness of this compound lies in its specific functional groups that allow for diverse chemical transformations and its broad applicability in various fields of research and industry.
Properties
IUPAC Name |
diethyl 3-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERJDKNLNWRJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329280 | |
| Record name | diethyl 3-aminopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60793-95-5 | |
| Record name | diethyl 3-aminopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















